Hexafluoropropene

Catalog No.
S6880774
CAS No.
69991-67-9
M.F
C3F6
M. Wt
150.02 g/mol
Availability
In Stock
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Hexafluoropropene

CAS Number

69991-67-9

Product Name

Hexafluoropropene

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene

Molecular Formula

C3F6

Molecular Weight

150.02 g/mol

InChI

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9

InChI Key

HCDGVLDPFQMKDK-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(F)(F)F)F

Canonical SMILES

C(=C(F)F)(C(F)(F)F)F

Non-Bioaccumulable Fluorinated Surfactants

Fluorinated Thermoplastic Elastomers

Synthesis of Hexafluoropropylene Oxide

Production of Copolymers with Tetrafluoroethylene

Synthesis of Per- and Poly-Fluorinated Surfactants

Coatings

Chemical Intermediate

Hexafluoropropene is a colorless, odorless gas with the chemical formula CF3CF=CF2\text{CF}_3\text{CF}=\text{CF}_2. It is a fluoroalkene and serves as a perfluorocarbon counterpart to propylene. Hexafluoropropene is known for its noncombustibility and potential asphyxiation risk due to air displacement. The compound is primarily utilized as a chemical intermediate in the production of various fluorinated materials, including copolymers with tetrafluoroethylene .

  • Dimerization: Hexafluoropropene can undergo dimerization to form oligomers, which are useful in synthesizing fluorinated compounds. The kinetics of this reaction have been studied, revealing an activation energy of approximately 76.64 kJ/mol for the isomerization of its dimers .
  • Reactions with Alcohols: Under various conditions, hexafluoropropene reacts with alcohols to form 1:1 adducts. This reaction can be initiated thermally or photochemically .
  • Reactivity with Grignard Reagents: Hexafluoropropene exhibits high reactivity when interacting with Grignard reagents, leading to explosive outcomes under certain conditions .
  • Oxidation: The compound reacts with oxygen difluoride, producing hexafluoropropylene oxide, although this reaction can be explosive under specific conditions .

Hexafluoropropene can be synthesized through various methods:

  • Pyrolysis of Tetrafluoroethylene: This is the most common method where tetrafluoroethylene is heated to produce hexafluoropropene:
    3CF2=CF22CF3CF=CF23\text{CF}_2=\text{CF}_2\rightarrow 2\text{CF}_3\text{CF}=\text{CF}_2
  • From Chlorodifluoromethane: Hexafluoropropene can also be synthesized from chlorodifluoromethane or other chlorofluorocarbons through specific

Hexafluoropropene has several applications:

  • Chemical Intermediate: It is primarily used in the production of fluorinated polymers and copolymers, enhancing properties such as thermal stability and chemical resistance.
  • Solvent: Due to its excellent thermal and chemical stability, it serves as a solvent in various industrial applications .
  • Research: It is used in research settings for studying fluorinated compounds and their reactivity.

Studies on hexafluoropropene interactions reveal its potential hazards when mixed with strong oxidizing agents or Grignard reagents, which can lead to violent reactions or explosions. The compound's reactivity profile indicates that it should be handled with caution in laboratory and industrial environments .

Hexafluoropropene shares similarities with other fluorinated compounds but has unique characteristics that set it apart:

CompoundFormulaKey Features
TetrafluoroethyleneCF2=CF2\text{CF}_2=\text{CF}_2Precursor for hexafluoropropene; widely used in polymer production.
PerfluoroethyleneC2F4\text{C}_2\text{F}_4Fully fluorinated; exhibits high stability but lacks the double bond present in hexafluoropropene.
PerfluoroisobutyleneC4F8\text{C}_4\text{F}_8Similar reactivity; used in specialty applications but has a different structure and properties.

Hexafluoropropene's unique double bond allows for distinct reactivity patterns compared to fully saturated perfluorocarbons, making it particularly valuable in synthetic chemistry for creating a variety of fluorinated products .

Physical Description

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket.
GasVapor; Liquid
An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO]

Color/Form

Colorless gas

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Exact Mass

149.99041897 g/mol

Monoisotopic Mass

149.99041897 g/mol

Boiling Point

-29.6 °C

Heavy Atom Count

9

Density

1.583 AT -40 °C/4 °C

Odor

Odorless gas

Decomposition

When heated to decomposition it emits toxic fumes of ... /hydrogen fluoride/.

Melting Point

-156.5 °C

UNII

TRW23XOS20

Related CAS

13429-24-8
25120-07-4
6792-31-0

Vapor Pressure

4.90e+03 mmHg
4900.0 [mmHg]
4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/

Use Classification

Hazard Classes and Categories -> Reactive - 1st degree

Methods of Manufacturing

BY-PRODUCT IN THE PRODUCTION OF TETRAFLUOROETHYLENE BY REACTION OF HYDROGEN FLUORIDE WITH CHLOROFORM IN THE PRESENCE OF ANTIMONY TRIFLUORIDE CATALYST, FOLLOWED BY PYROLYSIS; PYROLYSIS OF POLYTETRAFLUOROETHYLENE; FLUORINATION OF 1,2,3-TRICHLOROPROPANE, THEN DEHALOGENATION
Produced by temperature controlled pyrolysis of chlorodifluoromethane. Also obtained from tetrafluoroethylene by heating at normal or reduced pressure in the presence of an inert gas or water vapor.

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Plastic material and resin manufacturing
1-Propene, 1,1,2,3,3,3-hexafluoro-: ACTIVE
1-Propene, 1,1,2,3,3,3-hexafluoro-, oxidized, polymd.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
/DURING THERMAL DECOMPOSITION OF TETRAFLUOROETHYLENE/ WHEN AIR IS PRESENT & WITH TEMP OF...400 °C SMALL AMT OF PERFLUOROISOBUTYLENE...HEXAFLUOROPROPENE & OCTAFLUOROCYCLOBUTANE.../ARE PRODUCED/.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/

Dates

Last modified: 11-23-2023

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